4-N-BOC-cyclohexyacetic acid methyl ester
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Overview
Description
4-N-BOC-cyclohexyacetic acid methyl ester is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, which is commonly used to protect amines during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-BOC-cyclohexyacetic acid methyl ester typically involves the following steps:
Protection of the amine group: The amine group of cyclohexyacetic acid is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This reaction forms the BOC-protected amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-N-BOC-cyclohexyacetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) under reflux conditions.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent such as dichloromethane.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Hydrolysis: Yields cyclohexyacetic acid and methanol.
Deprotection: Produces the free amine derivative of cyclohexyacetic acid.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-N-BOC-cyclohexyacetic acid methyl ester is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-N-BOC-cyclohexyacetic acid methyl ester involves its ability to act as a protected intermediate in chemical synthesis. The BOC group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical transformations, facilitating the synthesis of target compounds. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
4-N-BOC-cyclohexylacetic acid: Similar structure but lacks the methyl ester group.
Cyclohexaneacetic acid: Lacks both the BOC protecting group and the methyl ester group.
Methyl cyclohexylacetate: Contains the ester group but lacks the BOC-protected amine.
Uniqueness
4-N-BOC-cyclohexyacetic acid methyl ester is unique due to the presence of both the BOC protecting group and the methyl ester functionality. This dual protection allows for selective reactions and provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFRNBCZWTZJHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649883 |
Source
|
Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215789-45-0 |
Source
|
Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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